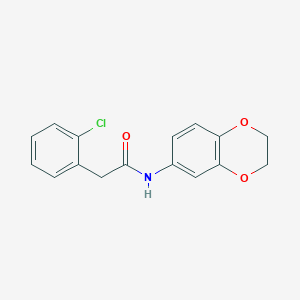![molecular formula C15H21NO3 B4181282 4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)
4-[(2-isopropylphenoxy)acetyl]morpholine
Descripción general
Descripción
4-[(2-isopropylphenoxy)acetyl]morpholine, also known as IPA-3, is a small molecule inhibitor that is widely used in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it an essential tool for researchers in the fields of medicine, biology, and chemistry.
Mecanismo De Acción
4-[(2-isopropylphenoxy)acetyl]morpholine works by binding to the ATP-binding site of the PAK1 enzyme, preventing it from carrying out its normal functions. This inhibition of PAK1 activity has been shown to have a significant impact on various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[(2-isopropylphenoxy)acetyl]morpholine are numerous and varied. In addition to its impact on cell proliferation, migration, and survival, 4-[(2-isopropylphenoxy)acetyl]morpholine has also been shown to affect the cytoskeleton and actin dynamics. This compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(2-isopropylphenoxy)acetyl]morpholine is its specificity for the PAK1 enzyme, making it an ideal tool for researchers studying this enzyme. However, one limitation of 4-[(2-isopropylphenoxy)acetyl]morpholine is its relatively low potency, which can make it difficult to achieve complete inhibition of PAK1 activity in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-[(2-isopropylphenoxy)acetyl]morpholine. One area of interest is the development of more potent inhibitors of the PAK1 enzyme. Another area of interest is the exploration of the potential therapeutic applications of 4-[(2-isopropylphenoxy)acetyl]morpholine, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, researchers may continue to study the biochemical and physiological effects of 4-[(2-isopropylphenoxy)acetyl]morpholine to gain a better understanding of its impact on various cellular processes.
Aplicaciones Científicas De Investigación
4-[(2-isopropylphenoxy)acetyl]morpholine is widely used in scientific research due to its ability to inhibit the activity of the PAK1 enzyme. This enzyme is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK1 activity, 4-[(2-isopropylphenoxy)acetyl]morpholine has been shown to have a significant impact on these processes, making it a valuable tool for researchers studying cancer, neurodegenerative diseases, and other illnesses.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-(2-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)13-5-3-4-6-14(13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFUBSKQYPNMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropylphenoxy)-1-morpholinoethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)

![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)

![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)
![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)